![molecular formula C17H21Cl2N3 B6350710 [2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride CAS No. 1426142-95-1](/img/structure/B6350710.png)
[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride
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Overview
Description
Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It’s a common structure in many natural compounds such as tryptophan, an essential amino acid . The compound you mentioned seems to be a derivative of indole, with additional ethyl, methylpyridinyl, and amine groups .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy . These techniques provide information about the types of atoms in the molecule and their connectivity .Chemical Reactions Analysis
Indole and its derivatives are involved in a wide range of chemical reactions. They can act as nucleophiles in electrophilic substitution reactions, or as electrophiles in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Techniques like NMR and IR spectroscopy, as well as mass spectrometry, can provide information about these properties .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
The compound’s structural resemblance to naproxen, a nonsteroidal anti-inflammatory drug (NSAID), suggests potential anti-inflammatory and analgesic effects. Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to pain relief and reduced inflammation . Further investigations could explore its efficacy in treating inflammatory conditions.
Antiviral Activity
Combining the anti-inflammatory properties of naproxen with the broad-spectrum antiviral activity of the compound might be promising. Ongoing trials even suggest that naproxen could help reduce severe respiratory mortality associated with COVID-19 .
Antiproliferative Effects
In vitro studies evaluating the synthesized compound’s antiproliferative activities against cancer cell lines (HeLa, MCF-7, and HT-29) could reveal its potential as an anticancer agent .
Immunosuppression and Antimalarial Activity
Compounds containing six-membered cycles with biphenyl substituents have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH inhibitors exhibit immunosuppressant, antiproliferative, and antimalarial properties . Investigating this compound’s impact on DHODH could provide valuable insights.
Neuromodulation and Behavior Regulation
Given its tryptamine-derived structure, this compound might influence neuromodulation and behavior. Tryptamine derivatives play essential roles in the central nervous system, affecting processes like sleep, cognition, memory, and temperature regulation .
Plant Hormone Analog
Indole-3-acetic acid, a plant hormone, shares structural features with this compound. Exploring its potential as a plant growth regulator or signaling molecule could be intriguing .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.2ClH/c1-13-5-4-6-15(20-13)12-18-10-9-14-11-19-17-8-3-2-7-16(14)17;;/h2-8,11,18-19H,9-10,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFYUWWGGWTANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCCC2=CNC3=CC=CC=C32.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride |
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